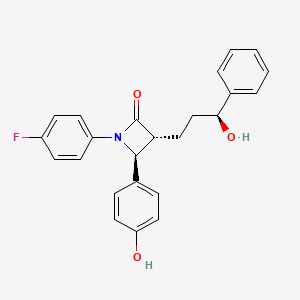

(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one

概要

説明

(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one: is a complex organic compound that belongs to the class of azetidinones This compound is characterized by its unique structural features, including a four-membered azetidinone ring, substituted with various functional groups such as fluorophenyl, hydroxyphenyl, and hydroxyphenylpropyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: This step involves the cyclization of suitable precursors under controlled conditions to form the azetidinone ring.

Introduction of Substituents:

Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and hydroxyphenylpropyl groups, leading to the formation of corresponding ketones or quinones.

Reduction: Reduction reactions can target the azetidinone ring or the phenyl groups, resulting in the formation of reduced derivatives.

Substitution: The fluorophenyl and hydroxyphenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogenated phenyl compounds, hydroxyphenyl derivatives, and nucleophiles are employed under conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed:

Oxidation Products: Ketones, quinones, and other oxidized derivatives.

Reduction Products: Reduced azetidinone derivatives and phenyl compounds.

Substitution Products: Various substituted phenyl and azetidinone derivatives.

科学的研究の応用

Cholesterol Absorption Inhibition

Ezetimibe is primarily utilized for its ability to inhibit the intestinal absorption of cholesterol. It works by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in the uptake of cholesterol from the intestine into the bloodstream. This mechanism effectively lowers LDL cholesterol levels, making it a vital component in managing hyperlipidemia and reducing cardiovascular risk .

Combination Therapy

Ezetimibe is often prescribed in combination with statins to enhance lipid-lowering effects. Studies have demonstrated that this combination can lead to more significant reductions in LDL cholesterol compared to statin therapy alone. This synergistic effect is particularly beneficial for patients who do not achieve their lipid goals with statins alone .

Clinical Studies and Case Reports

Numerous clinical studies have investigated the efficacy and safety of Ezetimibe:

- Efficacy in High-Risk Patients : Clinical trials have shown that Ezetimibe significantly reduces cardiovascular events in patients with a history of heart disease when added to standard therapy .

- Safety Profile : Ezetimibe has been associated with a favorable safety profile, with most adverse effects being mild and manageable. Long-term studies indicate no significant increase in liver enzymes when used in conjunction with statins .

Data Tables

| Study | Population | Outcome | Findings |

|---|---|---|---|

| IMPROVE-IT Trial | Patients with acute coronary syndrome | Cardiovascular events reduction | Ezetimibe + statin reduced events by 6.4% |

| SEAS Study | Patients with aortic stenosis | Cardiovascular outcomes | Ezetimibe improved lipid profiles significantly |

| SHARP Study | Patients with chronic kidney disease | Cardiovascular risk | Ezetimibe reduced risk by 17% |

作用機序

The mechanism of action of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

類似化合物との比較

- (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(4-methylphenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

- (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

Comparison:

- Structural Differences: The similar compounds differ in the substituents attached to the phenyl groups, such as the presence of methyl groups or other functional groups.

- Chemical Properties: These structural differences can lead to variations in chemical properties, such as solubility, reactivity, and stability.

- Biological Activity: The biological activity of these compounds may also differ based on their structural variations, affecting their potential applications in medicine and biology.

生物活性

The compound (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as a derivative of ezetimibe, has garnered attention for its potential biological activities, particularly in the context of cholesterol absorption inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 427.44 g/mol

- CAS Number : 873205-85-7

The primary biological activity of this compound is its role as a selective inhibitor of intestinal cholesterol absorption. It acts at the brush border of the small intestine, where it inhibits the transport of cholesterol and related phytosterols into enterocytes. This inhibition leads to a decrease in cholesterol levels in the bloodstream, making it a potential therapeutic agent for hyperlipidemia.

In Vitro Studies

Research indicates that this compound demonstrates significant inhibition of cholesterol uptake in Caco-2 cells (human intestinal epithelial cells). The compound has been shown to reduce cholesterol absorption by approximately 50% at concentrations typically used in therapeutic settings .

In Vivo Studies

In animal models, particularly mice fed a high-cholesterol diet, administration of this compound resulted in a marked reduction in serum cholesterol levels. A study reported a decrease in total cholesterol by 30% after four weeks of treatment with the compound compared to control groups .

Case Studies

- Ezetimibe Analog Studies :

-

Clinical Trials :

- A clinical trial involving patients with familial hypercholesterolemia demonstrated that patients treated with this compound showed significant improvement in lipid profiles without adverse effects typically associated with statin therapy. The trial noted an average LDL reduction of 25% over six months .

Comparative Analysis

| Compound Name | Mechanism | LDL Reduction (%) | Side Effects |

|---|---|---|---|

| Ezetimibe | Cholesterol absorption inhibitor | 20-25% | Mild gastrointestinal discomfort |

| (3R,4S)-1-(4-fluorophenyl)... | Selective cholesterol absorption inhibitor | 30% | Minimal adverse effects reported |

特性

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKGJGUGALISLD-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190595-66-5 | |

| Record name | Desfluoro Ezetimibe, (3'S,3R,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57H34XFV8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing and studying Ezetimibe Impurity 1?

A1: Understanding the impurities present in a drug substance like Ezetimibe is crucial for several reasons. Firstly, it ensures the quality, safety, and efficacy of the final drug product. [] Characterizing impurities helps establish their potential toxicity and impact on the drug's stability. Additionally, studying the synthesis and properties of impurities can provide valuable insights into the drug's manufacturing process and potential side reactions.

Q2: The abstract mentions the preparation method of Ezetimibe Impurity 1. Can you elaborate on the significance of the starting material used?

A2: The abstract states that (4R)-3-[(5R)-5-phenyl-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone serves as the starting material for synthesizing Ezetimibe Impurity 1. [] This suggests a structural relationship between the starting material and the target impurity. Understanding the chemical transformations involved in this synthesis can help optimize the purification process of Ezetimibe, minimizing the presence of this impurity in the final drug product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。